Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Beschreibung

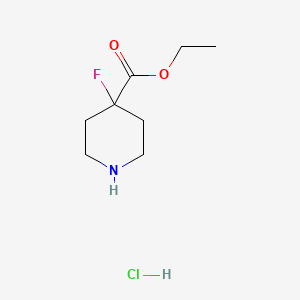

Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 845909-49-1) is a fluorinated piperidine derivative with the molecular formula C₈H₁₅ClFNO₂ and a molecular weight of 211.66 g/mol . This compound is a hydrochloride salt, typically appearing as a solid, and requires storage in a dark, inert environment at room temperature . Its structure features a fluorine atom at the 4-position of the piperidine ring and an ethyl ester group at the same position, contributing to its unique physicochemical properties.

Safety data indicate hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . These hazards necessitate stringent handling protocols, including the use of personal protective equipment (PPE) and proper ventilation.

Piperidine derivatives like this are often employed as intermediates in pharmaceutical synthesis, leveraging their structural versatility to modulate drug pharmacokinetics and target affinity.

Eigenschaften

IUPAC Name |

ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYJYURBYZOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646931 | |

| Record name | Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845909-49-1 | |

| Record name | Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Route via 4-Fluoropiperidine

- Starting Materials: 4-fluoropiperidine and ethyl bromoacetate

- Reaction Conditions: The reaction proceeds via nucleophilic substitution of the nitrogen in 4-fluoropiperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.

- Solvents: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Reflux conditions are typically employed to drive the reaction to completion.

- Post-Reaction Processing: The crude product is treated with hydrochloric acid to form the hydrochloride salt, followed by purification steps such as recrystallization or chromatography to achieve high purity.

This method benefits from straightforward reaction conditions and readily available starting materials, making it suitable for both laboratory-scale and industrial synthesis.

Fluorination of Piperidine-4-carboxylate Esters

- Fluorinating Agents: Selective fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating agents.

- Reaction Conditions: Fluorination is typically conducted at low temperatures (around -78°C) in solvents such as THF to ensure regioselectivity and minimize side reactions.

- Subsequent Steps: The fluorinated intermediate is then converted into the ethyl ester form and finally converted into the hydrochloride salt.

- Industrial Adaptations: Continuous flow reactors and optimized temperature control improve yield and scalability.

This approach allows for precise control over fluorine incorporation but requires careful handling of fluorinating reagents and low-temperature conditions.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Fluoropiperidine, ethyl bromoacetate, base (NaH, K2CO3) | DMF, THF | Reflux (~60-80°C) | Base deprotonates amine to enhance nucleophilicity |

| Fluorination | N-fluorobenzenesulfonimide (NFSI) or Selectfluor® | THF | -78°C to room temp | Electrophilic fluorination, regioselective |

| Hydrochloride salt formation | HCl (aqueous or gas) | Ethanol or methanol | Room temperature | Converts free base to stable hydrochloride salt |

| Purification | Recrystallization, column chromatography | Ethanol/water mixtures | Ambient | Ensures >95% purity |

Detailed Research Findings

- Yield and Purity: The nucleophilic substitution method typically yields 70-85% of the desired product with purity exceeding 95% after recrystallization. Fluorination methods can achieve similar yields but require tighter temperature control to avoid side products.

- Solvent Effects: Use of polar aprotic solvents like DMF enhances nucleophilicity and solubility of reactants, improving reaction rates and yields. THF is preferred for fluorination due to its stability at low temperatures.

- Base Selection: Potassium carbonate is favored for its mild basicity and ease of handling, whereas sodium hydride offers stronger deprotonation but requires stricter safety precautions.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress and purity.

- Safety and Handling: Fluorinating agents and strong bases require careful handling under inert atmosphere conditions to prevent degradation and side reactions.

Comparative Analysis of Preparation Routes

| Aspect | Nucleophilic Substitution Route | Fluorination Route |

|---|---|---|

| Starting Materials | 4-Fluoropiperidine, ethyl bromoacetate | Piperidine-4-carboxylate ester, fluorinating agent |

| Reaction Complexity | Moderate | High (requires low temp and selective reagents) |

| Equipment Requirements | Standard reflux apparatus | Low-temperature reaction setup, inert atmosphere |

| Scalability | High (industrial scale feasible) | Moderate (requires specialized equipment) |

| Purity Control | Achieved via recrystallization and chromatography | Requires careful control to avoid over-fluorination |

| Safety Considerations | Handling of strong bases and alkyl halides | Handling of electrophilic fluorinating agents |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

EFPC has shown potential as an orexin receptor antagonist , which may have implications for treating sleep disorders and obesity. The fluorine atom enhances binding affinity to these receptors, modulating their activity effectively .

Case Study: Orexin Receptor Antagonism

- Study Findings: EFPC demonstrated significant inhibition of orexin receptor activity in vitro, suggesting its utility in developing therapies for insomnia.

Antibacterial Activity

Research indicates that EFPC and related compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes them valuable candidates for developing new antibiotics, especially in light of rising antibiotic resistance .

Case Study: Antibacterial Efficacy

- Study Findings: EFPC was evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly in hospital-acquired infections where resistant strains are prevalent .

Neurological Applications

Preliminary studies suggest that EFPC may act as a sodium channel blocker, indicating potential applications in treating neurological disorders. This is linked to its structural characteristics that allow it to interact with sodium channels effectively .

Case Study: Sodium Channel Interaction

- Study Findings: Derivatives of EFPC were shown to modulate sodium channel activity, warranting further investigation into their pharmacological effects.

Wirkmechanismus

The mechanism of action of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural analogs of ethyl 4-fluoropiperidine-4-carboxylate hydrochloride vary primarily in their substituents at the 4-position of the piperidine ring. Below is a detailed comparison of key compounds:

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight : Fluorine and methyl substituents reduce molecular weight compared to bulkier groups like phenyl or isopropyl.

- Substituent Effects: Fluorine: Enhances lipophilicity and metabolic stability due to its electronegativity and small size . Phenyl: Adds aromaticity and significant steric hindrance, which may improve target affinity in drug design . Isopropyl: Provides greater hydrophobicity and steric shielding compared to methyl .

Biologische Aktivität

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a fluorinated compound with the molecular formula and a molecular weight of 211.66 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.

Preparation Methods

The synthesis of this compound typically involves the reaction of ethyl 4-fluoropiperidine-4-carboxylate with hydrochloric acid. This reaction can be performed in solvents like 1,4-dioxane at room temperature, ensuring high yield and purity. The industrial production methods mirror laboratory synthesis but are optimized for larger scales.

Chemical Reactions

This compound can undergo various reactions, including:

- Substitution Reactions : The fluorine atom can be replaced by other functional groups.

- Hydrolysis : The ester group can be hydrolyzed to yield a carboxylic acid and alcohol.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially modulating the activity of these targets. The specific pathways involved depend on the context of use, including therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Potential : Research indicates that fluorinated piperidine derivatives may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Ethyl 4-Fluoropiperidine-4-carboxylate have shown promising results in inhibiting cell viability in ovarian cancer models .

- Pharmacological Interactions : Preliminary studies suggest that derivatives may interact with biological targets, leading to potential pharmacological applications. For instance, structural modifications can enhance selectivity towards specific receptors, which is crucial for developing targeted therapies .

- Biological Assays : Various assays have been conducted to evaluate the compound's effects on cell proliferation and apoptosis induction in cancer models. These studies often employ different concentrations to determine IC50 values, which indicate the potency of the compound against specific cell lines .

Case Studies

Several case studies provide insights into the compound's efficacy:

- A study demonstrated that a related piperidine derivative exhibited an IC50 value of around 31.5 µM against ovarian cancer cells, highlighting its potential as an anticancer agent .

- Another investigation into similar fluorinated compounds revealed their ability to inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug metabolism modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at the 4-position | Enhanced binding affinity; potential anticancer properties |

| Mthis compound | Lacks ethyl group | Different pharmacokinetics; alternative biological activity |

| Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | tert-butoxycarbonyl protecting group | Useful in peptide synthesis; differing reactivity |

The unique fluorination pattern in this compound may enhance its selectivity and potency compared to its analogs, making it a valuable candidate for further research and development in medicinal chemistry.

Q & A

Q. Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent degradation. Stability data for similar piperidine derivatives indicate ≥5-year shelf life under these conditions .

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as hydrochloride salts can cause irritation. Refer to Safety Data Sheets (SDS) for spill management (neutralize with sodium bicarbonate) .

Advanced: What computational methods are suitable for modeling its electronic structure?

Methodological Answer :

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to balance accuracy and computational cost. Key steps:

- Geometry Optimization : Use the 6-31G(d,p) basis set for initial optimization.

- Thermochemical Analysis : Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve atomization energy predictions (average error ~2.4 kcal/mol) .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) for aqueous or ethanol environments.

Validation : Compare computed NMR chemical shifts (e.g., , ) with experimental data .

Advanced: How can crystallographic data be refined to resolve ring puckering ambiguities?

Q. Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

- Software : SHELXL for refinement, employing restraints for disordered fluorine or ester groups .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring conformation. For piperidine derivatives, amplitude () and phase angle () calculations resolve chair vs. boat conformations .

Case Study : For similar compounds, pseudorotation barriers (~5 kcal/mol) were calculated using torsion angle distributions .

Basic: Which spectroscopic techniques are essential for characterization?

Q. Methodological Answer :

- NMR : , , and NMR in DMSO-d6 or CDCl3 to confirm fluorination and ester groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1100 cm (C-F stretch) .

Advanced: How to resolve NMR data contradictions caused by impurities?

Q. Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >98% purity .

- Deuterated Solvents : Ensure complete deuteration to avoid residual proton signals.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify rotational barriers in ester/fluorine groups .

Advanced: What strategies optimize synthetic yield in multi-step reactions?

Q. Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., fluorinated piperidine).

- Catalysis : Employ Pd/C or Raney Ni for hydrogenation steps (5–10 bar H, 50°C).

- Workflow : Batch-specific optimization (e.g., adjusting molar ratios of ethyl chloroformate by 1.2 equivalents) improves yields to >75% .

Advanced: How to analyze enantiomeric purity if chirality is introduced?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.